molecular formula C14H13N3O4S B12740943 5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid CAS No. 84968-80-9

5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid

Cat. No.: B12740943
CAS No.: 84968-80-9
M. Wt: 319.34 g/mol
InChI Key: XRQGAEAENMRDLW-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a benzothiazole moiety, and several functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-benzothiazolyl hydrazine with 3-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The methoxy group on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of the hydroxyl and methoxy groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-carboxylic acid
  • 6-Methoxy-2-benzothiazolyl hydrazine
  • 3-Methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid stands out due to its combination of functional groups and the presence of both a pyrazole and benzothiazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

84968-80-9

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

2-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C14H13N3O4S/c1-7-9(6-12(18)19)13(20)17(16-7)14-15-10-4-3-8(21-2)5-11(10)22-14/h3-5,16H,6H2,1-2H3,(H,18,19)

InChI Key

XRQGAEAENMRDLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)OC)CC(=O)O

Origin of Product

United States

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